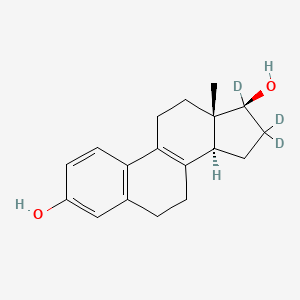
delta8,9-Dehydro-17beta-estradiol-16,16,17-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is a synthetic derivative of estradiol, a form of estrogen. This compound is characterized by the presence of deuterium atoms at the 16, 16, and 17 positions, which makes it a stable isotope-labeled compound. It has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .
Métodos De Preparación
The synthesis of delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 involves multiple steps, starting from estradiol. The process typically includes dehydrogenation and deuterium labeling. Specific reaction conditions and reagents are used to achieve the desired isotopic labeling and structural modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: It is used to study the biological effects of estradiol and its derivatives, including receptor binding and signal transduction.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives in the body.
Industry: It is used in the development of new drugs and therapeutic agents targeting estrogen receptors
Mecanismo De Acción
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Comparación Con Compuestos Similares
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracer studies. Similar compounds include:
Estradiol: The parent compound, which is a natural estrogen.
Estrone: Another natural estrogen with a similar structure but different biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol used in contraceptives. The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic and pharmacokinetic processes
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
(13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D |
Clave InChI |
UWYDUSMQFLTKBQ-OZVBLITMSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
SMILES canónico |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


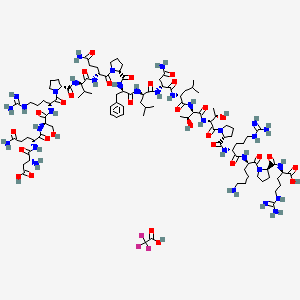

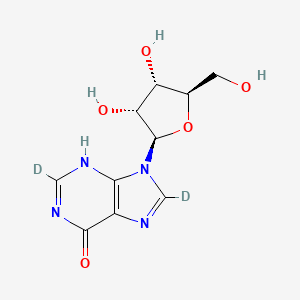
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
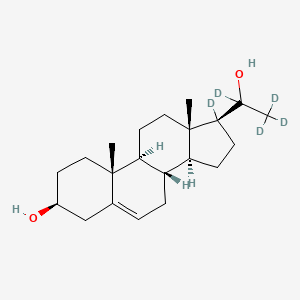
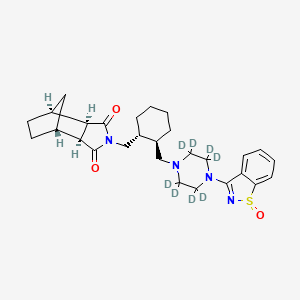


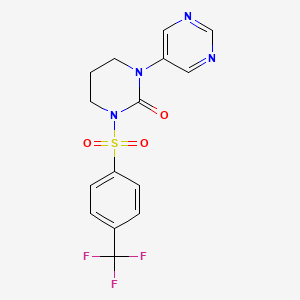
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
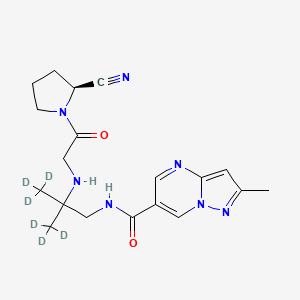
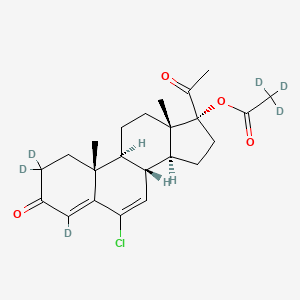
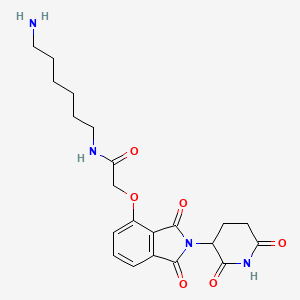
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
